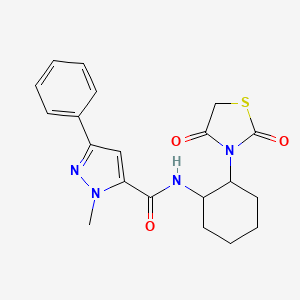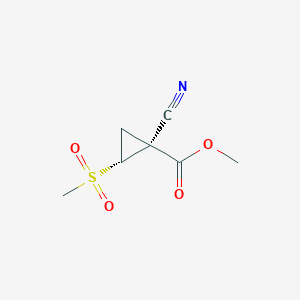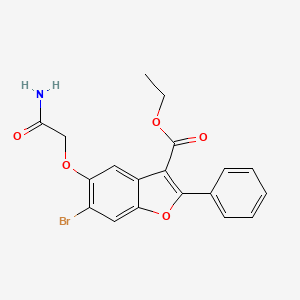
N-(2-Ethoxyethyl)piperidin-4-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-Ethoxyethyl)piperidin-4-amine dihydrochloride” is a chemical compound with the CAS Number: 1233955-36-6 . It is used in pharmaceutical testing .
Synthesis Analysis
The synthesis of piperidine derivatives, such as “this compound”, has been a subject of interest in recent scientific literature . Various methods have been developed for the N-heterocyclization of primary amines with diols . A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines occurs under microwave irradiation via a simple and efficient cyclocondensation in an alkaline aqueous medium .Molecular Structure Analysis
The molecular formula of “this compound” is C9H22Cl2N2O . The molecular weight is 245.190 .Chemical Reactions Analysis
The synthesis and properties of N-(2-ethoxyethyl) piperidine derivatives of anabasine have been described in the literature . The reactions leading to the formation of various piperidine derivatives include hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, and density of “this compound” are not explicitly mentioned in the available resources .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
Piperidine derivatives have been synthesized and evaluated for their antimicrobial activities. For instance, Bektaş et al. (2010) explored the synthesis of novel 1,2,4-triazole derivatives, utilizing piperidine as a component in creating compounds with significant antimicrobial properties against various microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).
Chemical Synthesis
Piperidine derivatives have also been central to the development of synthetic methodologies. Csatayová et al. (2010) utilized piperidine derivatives in the diastereoselective synthesis of (-)-pinidinone, showcasing the versatility of piperidine in facilitating complex chemical transformations (Csatayová, Špánik, Ďurišová, & Szolcsányi, 2010).
Medicinal Chemistry and Drug Design
The utility of piperidine derivatives extends into the realm of medicinal chemistry and drug design. Möller et al. (2017) described the design of dopaminergic compounds with a piperidine backbone, emphasizing the role of structural motifs in achieving G protein-biased signaling at dopamine receptors. This research underscores the potential of piperidine derivatives in developing novel therapeutics (Möller, Banerjee, Uzuneser, Skultety, Huth, Plouffe, Hübner, Alzheimer, Friedland, Müller, Bouvier, & Gmeiner, 2017).
Environmental Chemistry
Piperidine and its derivatives have been studied in environmental chemistry contexts as well. Sacher, Lenz, and Brauch (1997) developed methods for the determination of aliphatic amines, including piperidine, in wastewater and surface water, contributing to our understanding of the environmental fate and transport of these compounds (Sacher, Lenz, & Brauch, 1997).
Safety and Hazards
Direcciones Futuras
The development of fast and cost-effective methods for the synthesis of substituted piperidines like “N-(2-Ethoxyethyl)piperidin-4-amine dihydrochloride” is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a strong interest in this field.
Propiedades
IUPAC Name |
N-(2-ethoxyethyl)piperidin-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O.2ClH/c1-2-12-8-7-11-9-3-5-10-6-4-9;;/h9-11H,2-8H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAWVRSSJXRQSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCNC1CCNCC1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(1H-benzimidazol-2-yl)-5-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-(4-chlorophenyl)methanone](/img/structure/B2880291.png)



![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-tosylbutanamide](/img/structure/B2880296.png)
![4-(2-Methylpropyl)-1,6-dioxaspiro[2.5]octane](/img/structure/B2880298.png)

![[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-cyclohexylmethanone](/img/structure/B2880301.png)

![ethyl 2-[(1Z)-3-(trifluoromethyl)cyclohexylidene]acetate](/img/structure/B2880304.png)


